molecular formula C15H19NO3 B2396874 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate CAS No. 481029-86-1

2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate

Cat. No. B2396874
CAS RN: 481029-86-1
M. Wt: 261.321
InChI Key: HGECYUHEGAXGHK-UHFFFAOYSA-N
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Description

The compound “2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate” appears to contain a cyclopentylamino group, an oxoethyl group, and a methylbenzoate group. The cyclopentylamino group consists of a cyclopentane (a five-membered carbon ring) attached to an amino group. The oxoethyl group contains a carbonyl (C=O) and an ethyl group. The methylbenzoate group is a benzoate ester with a methyl substituent .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the cyclopentylamino group, the 2-oxoethyl group, and the 4-methylbenzoate group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The amino group might participate in acid-base reactions. The ester group could undergo hydrolysis, transesterification, or other reactions typical of esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular size, and the presence of functional groups (like the ester and amino groups) would influence properties like solubility, melting point, boiling point, etc .

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a chemical process), it’s difficult to predict the exact mechanism of action of this compound .

Safety and Hazards

Without specific data, it’s hard to provide accurate safety and hazard information. Generally, compounds with similar functional groups can present certain risks. For instance, many amines are irritants, and some esters can be harmful if ingested or inhaled .

Future Directions

The potential applications and future directions for this compound would depend largely on its physical and chemical properties, which in turn depend on its exact molecular structure. It could potentially be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

[2-(cyclopentylamino)-2-oxoethyl] 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-11-6-8-12(9-7-11)15(18)19-10-14(17)16-13-4-2-3-5-13/h6-9,13H,2-5,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGECYUHEGAXGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC(=O)NC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101328903
Record name [2-(cyclopentylamino)-2-oxoethyl] 4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672027
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate

CAS RN

481029-86-1
Record name [2-(cyclopentylamino)-2-oxoethyl] 4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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